1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine is a compound that features a trimethoxyphenyl group attached to an imidazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate imidazole derivative under specific conditions. One common method includes the use of a condensation reaction followed by cyclization . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxycinnamic acid: Studied for its antioxidant and anti-inflammatory activities.
Combretastatin A-4: A potent microtubule targeting agent.
Uniqueness
1-(3,4,5-Trimethoxyphenyl)-1H-imidazol-4-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)imidazol-4-amine |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-4-8(15-6-11(13)14-7-15)5-10(17-2)12(9)18-3/h4-7H,13H2,1-3H3 |
InChI Key |
MWNOGSBCWFIZGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(N=C2)N |
Origin of Product |
United States |
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